

methyl 5-chloro-1H-indazole-3-carboxylate chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: methyl 5-chloro-1H-indazole-3-carboxylate

Cat. No.: B085497

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **Methyl 5-chloro-1H-indazole-3-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-chloro-1H-indazole-3-carboxylate is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure, known to be a bioisostere of indole, and its derivatives exhibit a wide range of potent pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.^{[1][2][3][4]} This technical guide provides a comprehensive overview of the chemical properties, spectral data, synthesis, and reactivity of **methyl 5-chloro-1H-indazole-3-carboxylate**.

Chemical and Physical Properties

The fundamental chemical and physical properties of **methyl 5-chloro-1H-indazole-3-carboxylate** are summarized below. These properties are essential for its handling, storage, and application in synthetic chemistry.

Property	Value	Reference
IUPAC Name	methyl 5-chloro-1H-indazole-3-carboxylate	[5]
CAS Number	1079-46-5	[6] [7]
Molecular Formula	C ₉ H ₇ ClN ₂ O ₂	[5] [6] [7]
Molecular Weight	210.62 g/mol	[5] [6] [7]
Appearance	Solid	[6]
Purity	95-98%	[6]
XLogP3	2.4	[5]
Storage Temperature	2-8°C, Sealed in dry conditions	

Spectral Data

Spectroscopic data is critical for the structural elucidation and confirmation of **methyl 5-chloro-1H-indazole-3-carboxylate**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum provides detailed information about the hydrogen atoms in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
3.93	s (singlet)	3H	-	-OCH ₃
7.48	dd (doublet of doublets)	1H	1.5, 8.8	Ar-H
7.72	d (doublet)	1H	8.8	Ar-H
8.0	d (doublet)	1H	1.5	Ar-H

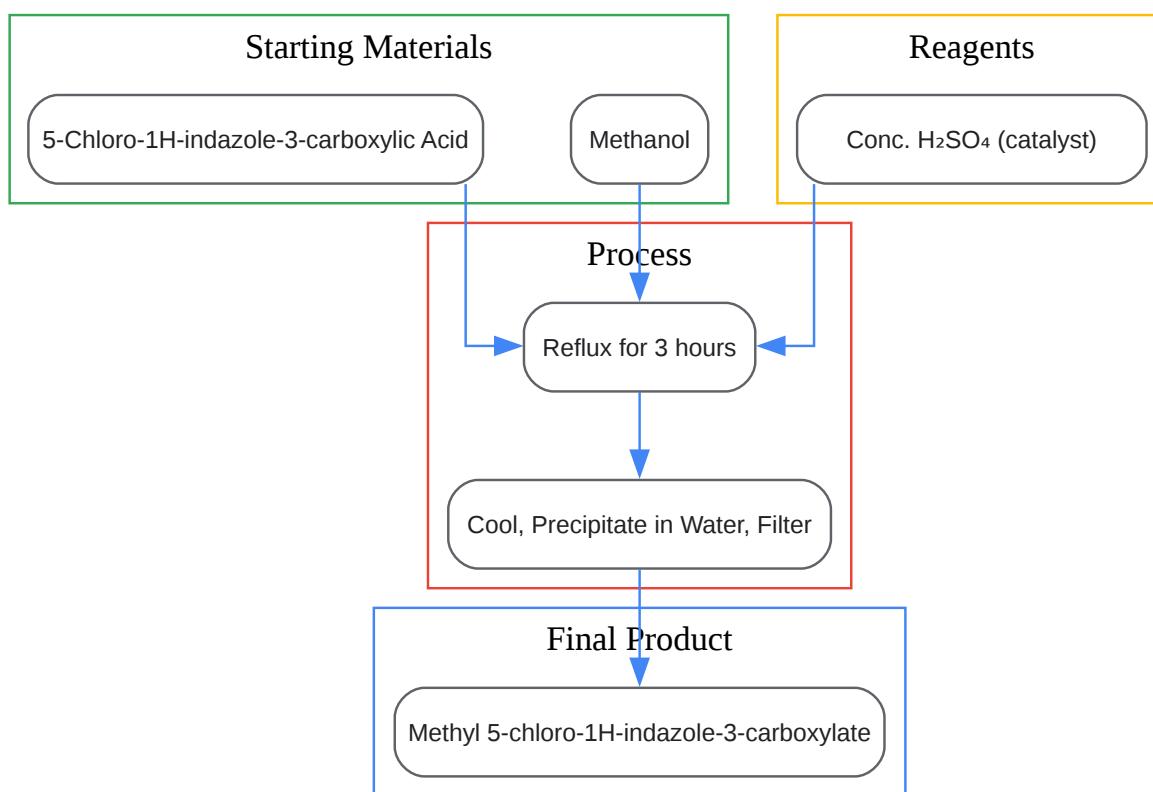
Solvent: DMSO-
d₆, Frequency:
300 MHz[7]

Experimental Protocols: Synthesis

Methyl 5-chloro-1H-indazole-3-carboxylate is commonly synthesized via Fischer esterification from its corresponding carboxylic acid.

Synthesis from 5-Chloro-1H-indazole-3-carboxylic Acid

This protocol details the esterification of 5-chloro-1H-indazole-3-carboxylic acid.[7]


Materials:

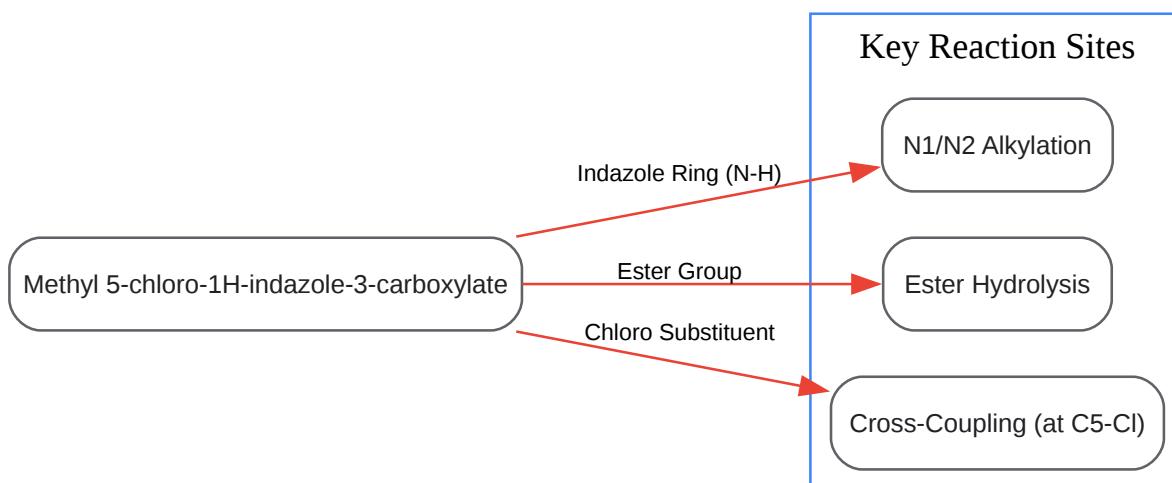
- 5-Chloro-1H-indazole-3-carboxylic acid (5.10 g)
- Methanol (75 mL)
- Concentrated Sulfuric Acid (10 mL)
- Water (225 mL)

Procedure:

- A solution of 5-chloro-1H-indazole-3-carboxylic acid (5.10 g) in methanol (75 mL) is prepared.

- Concentrated sulfuric acid (10 mL) is added to the solution.
- The mixture is heated to reflux and maintained for 3 hours.
- After reflux, the reaction mixture is cooled to room temperature.
- The cooled mixture is poured into water (225 mL).
- The precipitated solid is collected by filtration.
- The solid is washed with water to yield **methyl 5-chloro-1H-indazole-3-carboxylate** (4.39 g, 75% yield).[7]

[Click to download full resolution via product page](#)


Synthesis workflow for **methyl 5-chloro-1H-indazole-3-carboxylate**.

Chemical Reactivity and Applications

Reactivity

The chemical reactivity of **methyl 5-chloro-1H-indazole-3-carboxylate** is characterized by the functional groups present in its structure: the indazole ring, the chloro substituent, and the methyl ester.

- **N-Alkylation:** The indazole ring can be alkylated at the N1 or N2 position. N-alkylation is a common strategy in the synthesis of synthetic cannabinoids and other biologically active molecules, though it can sometimes lead to a mixture of regioisomers.[\[8\]](#)
- **Ester Hydrolysis:** The methyl ester can be hydrolyzed back to the carboxylic acid under basic conditions, allowing for further modifications such as amide bond formation.
- **Nucleophilic Aromatic Substitution:** The chlorine atom on the benzene ring can potentially undergo nucleophilic aromatic substitution, although this typically requires harsh conditions or activation by electron-withdrawing groups.
- **Cross-Coupling Reactions:** The C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse substituents at the 5-position.

[Click to download full resolution via product page](#)

Logical relationship of key reaction sites.

Applications in Drug Discovery

Indazole derivatives are of significant interest in pharmacology.^[3] **Methyl 5-chloro-1H-indazole-3-carboxylate** serves as a versatile intermediate for the synthesis of a variety of compounds with potential therapeutic applications. The indazole core is found in molecules developed as kinase inhibitors for cancer therapy, anti-inflammatory agents, and antagonists for serotonin receptors.^{[1][4][9]} The specific substitution pattern of this molecule makes it a valuable precursor for creating libraries of compounds for high-throughput screening in drug development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. jocpr.com [jocpr.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1H-Indazole-3-carboxylic acid, 5-chloro-, methyl ester | C9H7ClN2O2 | CID 12689369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. methyl 5-chloro-1H-indazole-3-carboxylate | CymitQuimica [cymitquimica.com]
- 7. METHYL 5-CHLORO-1H-INDAZOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 8. diva-portal.org [diva-portal.org]
- 9. iris.unina.it [iris.unina.it]
- To cite this document: BenchChem. [methyl 5-chloro-1H-indazole-3-carboxylate chemical properties]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b085497#methyl-5-chloro-1h-indazole-3-carboxylate-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com